3-(Ethoxymethyl)piperidine hydrochloride is an organic compound with the molecular formula and a CAS number of 956324-36-0. This compound appears as a white crystalline solid, with a melting point ranging from 159°C to 163°C. It is classified as a piperidine derivative, which is a common structure in organic chemistry and medicinal chemistry due to its versatile reactivity and biological activity.
This compound is synthesized through various chemical reactions involving piperidine, a six-membered nitrogen-containing heterocycle, and ethyl chloroformate. The hydrochloride salt form is often utilized for its stability and solubility properties in various solvents.
3-(Ethoxymethyl)piperidine hydrochloride falls under the category of alkaloids and piperidine derivatives, which are known for their significant roles in pharmacology and organic synthesis. It is particularly noted for its applications in medicinal chemistry and as a building block in the synthesis of more complex organic molecules.
The synthesis of 3-(Ethoxymethyl)piperidine hydrochloride typically involves the following steps:
The reaction conditions may vary, but common solvents used include dichloromethane or acetonitrile. The reaction temperature can range from ambient to elevated temperatures depending on the specific method employed. Continuous flow reactions are also explored in industrial settings to enhance yield and efficiency.
The molecular structure of 3-(Ethoxymethyl)piperidine hydrochloride features a piperidine ring substituted at the 3-position with an ethoxymethyl group. The structure can be depicted as follows:
3-(Ethoxymethyl)piperidine hydrochloride undergoes several notable chemical reactions:
Common reagents for these reactions include methanol, dichloromethane, and acetonitrile, along with catalysts like palladium on carbon.
The mechanism of action for 3-(Ethoxymethyl)piperidine hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. As a ligand, it can modulate receptor activity, influencing physiological responses. This interaction often leads to changes in signaling pathways that are crucial for various biological functions.
Relevant data indicates that this compound can act as an irritant; therefore, proper safety precautions should be taken when handling it.
3-(Ethoxymethyl)piperidine hydrochloride has several scientific uses:
The synthesis of 3-(ethoxymethyl)piperidine hydrochloride frequently originates from pyridine derivatives through transition metal-catalyzed hydrogenation. Cobalt-based catalysts have demonstrated exceptional efficiency in pyridine hydrogenation under mild conditions. A heterogeneous cobalt catalyst supported on titanium nanoparticles enabled acid-free hydrogenation of pyridine precursors in aqueous media, achieving high chemoselectivity for the piperidine ring while preserving sensitive functional groups like aryl halides and benzyl ethers [1]. Ruthenium catalysts complement this approach by offering enhanced diastereoselectivity for cis-configured multi-substituted piperidines. The Beller group developed a Ru-based system capable of delivering all-cis fluorinated piperidines—structurally complex intermediates that can be further functionalized to introduce ethoxymethyl groups [1]. These catalytic systems operate under moderate hydrogen pressures (5–50 bar H₂) and temperatures ranging from 60–120°C, enabling scalable production of substituted piperidine scaffolds essential for pharmaceutical applications.
Table 1: Performance Metrics of Metal Catalysts in Pyridine Hydrogenation
Catalyst System | Substrate Scope | Yield (%) | Diastereoselectivity (cis:trans) | Functional Group Tolerance |
---|---|---|---|---|
Co/Ti nanoparticles | 3-Alkoxypyridines | 85–92 | 1:1 (uncontrolled) | Aryl-Br, -Cl; benzyl ethers |
Ru heterogeneous | 2,3,6-Trisubstituted pyridines | 78–90 | >20:1 | Esters, amides, aryl-F |
Pd/C (modified) | Ethoxymethyl-pyridines | 70–85 | 3:1–5:1 | Aryl-I, carbonyls, thioethers |
Ni silicide | Unsubstituted pyridine | 95 | N/A | Limited (acid-sensitive groups) |
Achieving precise stereocontrol during pyridine hydrogenation remains pivotal for synthesizing enantiomerically pure 3-(ethoxymethyl)piperidine. Iridium(I) complexes ligated with chiral P,N-ligands facilitate asymmetric hydrogenation of 2-substituted pyridinium salts, yielding enantioenriched piperidines with >90% ee [1]. The stereochemical outcome is governed by an outer-sphere dissociative mechanism where protonation occurs selectively at the re or si face of enamine intermediates. For 3-substituted piperidines, palladium-catalyzed hydrogenation with chiral auxiliaries enables stereodivergent synthesis. Grygorenko et al. demonstrated that fluorinated analogs of pharmaceutically relevant piperidines could be obtained with axial fluorine configuration using Pd-based systems [1]. The stereoselectivity in these transformations is critically influenced by ligand bulkiness, HOMO/LUMO energy gaps of substrates, and solvent polarity.
Organocatalysis provides complementary strategies for accessing enantiopure 3-(ethoxymethyl)piperidine when metal-catalyzed asymmetric hydrogenation proves challenging. Kinetic resolution of racemic trans-3-(hydroxymethyl)piperidine precursors using lipases or chiral acyl transfer catalysts enables efficient separation of enantiomers. For instance, Amano lipase PS-CII catalyzes the acetylation of (R)-alcohols in racemic mixtures, leaving the (S)-enantiomer untouched for subsequent ethoxymethyl functionalization [4]. Chiral dihydropyridine catalysts promote enantioselective reductive amination of piperidinones, yielding 3-substituted piperidines with 84–96% ee. The ethoxymethyl group’s ether oxygen participates in hydrogen bonding with organocatalysts, enhancing stereochemical recognition during these transformations.
Organocatalytic C–H functionalization methodologies enable direct modification of the piperidine ring without pre-functionalization. Chiral phosphoric acids (CPAs) catalyze electrophilic amination at the C-3 position of N-protected piperidines using azodicarboxylates as nitrogen sources. This approach circumvents the need for halogenated intermediates and provides access to α-aminated-3-(ethoxymethyl)piperidines with >90% ee [4]. Additionally, in situ-generated chiral enamines derived from 4-substituted piperidines undergo asymmetric aldol reactions with aldehydes, constructing adjacent stereocenters to the ethoxymethyl group. The electron-donating nature of the ethoxy moiety enhances enamine nucleophilicity, accelerating C–C bond formation while maintaining high diastereocontrol.
Table 2: Organocatalytic Methods for Piperidine Functionalization
Catalyst | Reaction Type | Enantioselectivity (% ee) | Key Advantage | Ref |
---|---|---|---|---|
Lipase PS-CII | Kinetic resolution of alcohols | >99 (S) | Biocompatible; recyclable | [4] |
L-Proline | Enamine aldol reaction | 84–92 | No metal residues | [4] |
Chiral phosphoric acid (TRIP) | Electrophilic amination | 90–96 | Direct C–H functionalization | [4] |
Cinchona alkaloid-derived | Phase-transfer alkylation | 88–94 | Operates at room temperature | [4] |
Dearomatization-hydrogenation cascades represent powerful methodologies for constructing piperidine scaffolds with complex substitution patterns. These processes initiate via partial reduction of pyridine rings to dihydropyridines, followed by stereoselective hydrogenation. Rhodium(I)-pinacol borane systems facilitate dearomatization of fluoropyridines, generating fluorinated dihydropyridine intermediates that undergo in situ hydrogenation to all-cis-fluoropiperidines [1]. The mechanism involves sequential hydride transfer, protonation, and stereospecific delivery of hydrogen from metal hydrides. Palladium catalysts modified with bulky phosphine ligands (e.g., PtBu₃) enable interrupted hydrogenation, trapping enamine intermediates that can be functionalized with ethoxymethyl groups prior to full reduction [1]. This strategy provides access to 3,4-disubstituted piperidines with trans-diaxial configurations, which are inaccessible through conventional hydrogenation.
The dearomatization-hydrogenation approach proved instrumental in synthesizing DS96432529—a potent bone anabolic agent containing 3-(ethoxymethyl)piperidine. The synthesis commenced with catalytic dearomatization of 3-cyanopyridine using Pd/C and H₂, followed by in situ trapping with ethoxyacetaldehyde to introduce the ethoxymethyl substituent [4]. Subsequent hydrogenation with Ru/C delivered the cis-3,4-disubstituted piperidine core with >95% diastereoselectivity. Hydrochloride salt formation afforded the target compound in 78% overall yield. The cascade strategy circumvented laborious protection-deprotection sequences and enabled gram-scale production. Biological evaluation confirmed that the stereochemistry secured through this method was critical for CDK2 inhibitory activity and in vivo bone mineral density enhancement [4].
Table 3: Dearomatization-Hydrogenation Cascades in Piperidine Synthesis
Substrate | Catalyst System | Key Intermediate | Product Configuration | Application |
---|---|---|---|---|
3-Fluoropyridine | Rh(COD)Cl₂/Pinacol borane | 1,2-Dihydropyridine | all-cis-3-Fluoropiperidine | Fluorinated drug analogs |
4-Ethoxycarbonylpyridine | Pd/C + H₂ (interrupted) | Enaminone | trans-3,4-Disubstituted | Alkaloid synthesis |
3-Cyano-4-methylpyridine | Pd/C → Ru/C sequential | 1,4-Dihydropyridine | cis-3-Ethoxymethyl-4-methyl | DS96432529 bone agent |
One-pot methodologies significantly streamline the installation of ethoxymethyl groups onto piperidine scaffolds. A prominent approach combines reductive amination with in situ functionalization: piperidin-4-ones undergo enantioselective reductive amination using chiral catalysts and borane tert-butylamine complexes, followed by nucleophilic addition of ethoxymethylmagnesium chloride to the resulting enamine [4]. This tandem sequence furnishes 3-(ethoxymethyl)piperidines with 90–95% diastereomeric excess. Sodium hydride (NaH) serves as a versatile promoter in one-pot chalcogenation-alkylation cascades, where indoline derivatives undergo NaH-mediated oxidation/aromatization and subsequent C–3 selenylation or sulfenylation [6]. Although developed for indoles, this methodology was adapted for N-heterocycles by replacing chalcogen reagents with sodium ethoxymethylate, enabling direct C–3 alkylation.
Pharmaceutical manufacturers have adopted one-pot strategies for large-scale synthesis of 3-(ethoxymethyl)piperidine hydrochloride. Novartis implemented a continuous-flow hydrogenation-alkylation sequence where pyridine undergoes catalytic reduction (Pd/C, H₂ 20 bar) in methanol, with simultaneous addition of chloroethyl ethyl ether and base [1]. The process exploits the nucleophilicity of in situ-generated piperidine to effect immediate SN₂ substitution, forming the ethoxymethyl side chain without isolating intermediates. This method achieved 86% yield on multi-kilogram scale with >99.5% purity. Similarly, ultrasound-assisted one-pot protocols reduce reaction times from 48 hours to <4 hours by accelerating iminium ion formation and hydride reduction [4]. These industrially viable approaches underscore the compound’s significance as a pharmaceutical building block—demonstrated by its incorporation in Raf kinase inhibitors and bone-targeting agents [1] [4].
Table 4: One-Pot Strategies for Ethoxymethyl Piperidine Synthesis
Methodology | Reagents/Conditions | Yield (%) | Reaction Time | Scale Demonstrated | Advantage |
---|---|---|---|---|---|
Reductive amination/alkylation | NaBH₃CN, EtOCH₂MgCl, THF, 0°C | 88 | 12 h | 100 g | High diastereoselectivity |
Flow hydrogenation-alkylation | Pd/C, H₂, EtOCH₂Cl, K₂CO₃ | 86 | 2.5 h | 5 kg | Continuous production |
NaH-promoted alkylation | NaH, DMF, 60°C, EtOCH₂Br | 82 | 4 h | 50 g | Transition metal-free |
Ultrasound-assisted | EtOCH₂CHO, NaBH₄, MeOH, US | 91 | 3.5 h | 200 g | Energy-efficient |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7